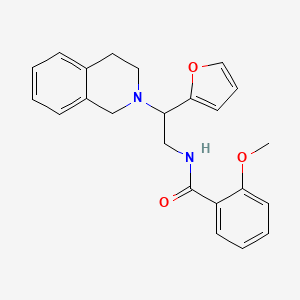

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide

描述

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-27-21-10-5-4-9-19(21)23(26)24-15-20(22-11-6-14-28-22)25-13-12-17-7-2-3-8-18(17)16-25/h2-11,14,20H,12-13,15-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRNAVDXLIHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide, also known by its CAS number 898433-25-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a dihydroisoquinoline moiety, a furan ring, and a methoxybenzamide group. Its molecular formula is with a molecular weight of 440.5 g/mol. The structural features contribute to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O5S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 898433-25-5 |

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown potent antiproliferative effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values around 1.1 μM

- HCT-116 (Colorectal Cancer) : IC50 values around 2.6 μM

- HepG2 (Liver Cancer) : IC50 values around 1.4 μM

These compounds were found to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard drugs like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated good inhibition rates, indicating potential for development as antimicrobial agents .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : The presence of the furan ring may confer antioxidant properties that protect normal cells from oxidative stress.

Case Studies

A notable study involved the synthesis and evaluation of a series of benzamide derivatives with similar structures. These studies highlighted the importance of structural modifications in enhancing biological activity:

- Study A : Investigated the effects of varying the methoxy group position on anticancer activity.

- Study B : Focused on the furan ring's influence on antimicrobial efficacy.

Each study provided insights into optimizing the compound's structure for improved therapeutic outcomes.

科学研究应用

Biological Activities

1. Anticancer Potential:

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide exhibit anticancer properties. The isoquinoline structure has been linked to the inhibition of cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating specific signaling pathways .

2. Neuroprotective Effects:

The compound's structural components suggest potential neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have indicated that such compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline core followed by functionalization with furan and methoxybenzamide groups. The reaction conditions require careful control to optimize yield and purity.

The mechanism of action is hypothesized to involve the compound's ability to bind to specific receptors or enzymes within the body, modulating biological pathways that lead to its therapeutic effects. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or as a modulator of neurotransmitter receptors .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

化学反应分析

Oxidation Reactions

The dihydroisoquinoline ring undergoes oxidation under controlled conditions to form aromatic isoquinoline derivatives. Key findings include:

-

Mechanistic Insight : Oxidation of the dihydroisoquinoline moiety proceeds via protonation of the tertiary amine, followed by hydride abstraction to form an iminium intermediate, which aromatizes to isoquinoline .

Reduction Reactions

The compound’s reducible sites include the furan ring and the secondary amide group:

-

Critical Note : Selective reduction of the amide requires stoichiometric control to avoid over-reduction of the furan ring .

Nucleophilic Substitution

The methoxy group on the benzamide undergoes demethylation under strong nucleophilic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 2 hrs | N-(2-(3,4-dihydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-hydroxybenzamide | 89% | |

| HI/AcOH | Reflux, 6 hrs | Same as above | 76% |

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing effects from the adjacent ethyl group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-furan derivative | 53% | |

| Cl₂/FeCl₃ | CHCl₃, RT, 1 hr | 5-Chloro-furan derivative | 48% |

-

Regioselectivity : Substitution occurs preferentially at the C5 position of the furan due to steric hindrance at C4.

Coupling Reactions

The compound engages in palladium-catalyzed cross-coupling via its halogenated derivatives:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at furan C5 | 67% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl modifications on dihydroisoquinoline | 61% |

-

Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent decomposition .

Stability and Degradation Pathways

相似化合物的比较

Structural Analogues with Dihydroisoquinoline and Benzamide Motifs

The dihydroisoquinoline-benzamide scaffold is recurrent in drug discovery. Key analogs include:

Key Observations :

- Synthesis Efficiency: Yields vary significantly (22–88.9%), influenced by substituents and reaction conditions. LB70’s high yield (88.9%) suggests optimized coupling of 2-methoxybenzamide with dihydroisoquinoline precursors .

- Bioactivity : The 2-methoxybenzamide group (shared with LB70 and the target compound) is associated with receptor binding, while quinazoline derivatives (e.g., Compound 5a) target MDR .

Compounds with Furan Substituents

Furan rings enhance π-π stacking and metabolic stability. Notable examples:

Structural Insights :

Antiviral and Receptor-Targeting Analogues

Quinazoline and Benzamide Derivatives :

- Compound 1 (N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide): Exhibits anti-influenza activity (IC50 < 10 µM) via quinazoline-dihydroisoquinoline synergy .

- Can159: Combines dihydroisoquinoline with tetrazolyl groups for CD44 binding, stabilizing protein conformations .

Activity Comparison :

- The target compound’s dihydroisoquinoline and benzamide groups align with antiviral scaffolds (), but its furan moiety may differentiate its pharmacokinetic profile.

常见问题

Q. What are the key steps in synthesizing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide, and what reagents are critical for its preparation?

The synthesis involves multi-step organic reactions, typically starting with intermediates like 3,4-dihydroisoquinoline and furan-2-yl-ethylamine. Critical steps include:

- Amide bond formation : Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) are used to link the benzamide moiety to the dihydroisoquinoline-furan hybrid structure .

- Intermediate purification : Column chromatography or recrystallization ensures high purity before proceeding to subsequent steps.

- Structural confirmation : Techniques like NMR and mass spectrometry validate intermediates and the final product .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?

Structural characterization relies on:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton and carbon environments, confirming substituent positions (e.g., methoxy, furan, dihydroisoquinoline) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>90% required for biological assays) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) match theoretical molecular weights (e.g., ~376.4 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling .

- Catalyst screening : Alternative catalysts (e.g., HOBt) may improve coupling efficiency .

- Real-time monitoring : HPLC tracks reaction progress, enabling timely termination to prevent degradation .

Q. What contradictory data exist regarding the compound’s solubility, and how can researchers address these discrepancies?

- Contradictions : While some studies assume aqueous solubility due to the methoxy group, others report limited solubility in polar solvents .

- Resolution methods :

- Co-solvent systems : Use DMSO-water mixtures for in vitro assays .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to enhance solubility without altering core activity .

Q. What biological targets or pathways are implicated in this compound’s mechanism of action, and how can these be validated experimentally?

- Proposed targets : Dihydroisoquinoline derivatives interact with enzymes in steroid metabolism (e.g., 17β-HSD) and prostaglandin biosynthesis .

- Validation methods :

- Enzyme inhibition assays : Measure IC50 values against recombinant targets (e.g., cyclooxygenase-2) .

- Computational docking : Molecular dynamics simulations predict binding affinities to receptors like GPCRs .

- Gene expression profiling : RNA-seq identifies downstream pathways (e.g., NF-κB) in treated cell lines .

Q. How do structural modifications (e.g., furan vs. pyrrole substitution) impact biological activity, and what methodologies enable comparative analysis?

- Key modifications :

- Furan replacement : Substituting furan with pyrrole alters electron distribution, affecting receptor binding .

- Methoxy positioning : Ortho vs. para methoxy groups on the benzamide influence steric hindrance and solubility .

- Methodologies :

- Structure-Activity Relationship (SAR) studies : Synthesize analogs and compare IC50 values in target assays .

- X-ray crystallography : Resolve ligand-target complexes to identify critical interactions .

Methodological Considerations

Q. What strategies are recommended for resolving conflicting bioactivity data across different cell lines or assay conditions?

- Standardized protocols : Use identical cell lines (e.g., CHO-K1) and serum-free conditions to minimize variability .

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., dexamethasone for anti-inflammatory assays) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can researchers design experiments to differentiate between on-target and off-target effects of this compound?

- CRISPR knockouts : Delete putative target genes (e.g., COX-2) and assess residual activity .

- Proteome profiling : Use affinity pulldown assays with biotinylated analogs to identify interacting proteins .

- Selectivity panels : Screen against unrelated enzymes/receptors to rule out promiscuous binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。